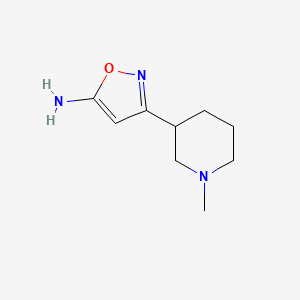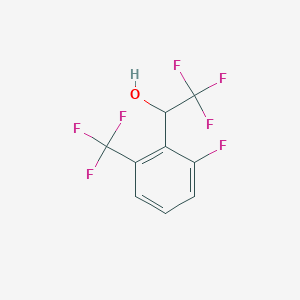
2-Fluoro-alpha,6-bis(trifluoromethyl)benzyl Alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as MFCD32661970 is known as 2-Fluoro-alpha,6-bis(trifluoromethyl)benzyl Alcohol. This compound is characterized by its unique chemical structure, which includes fluorine and trifluoromethyl groups attached to a benzyl alcohol backbone. These functional groups contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-alpha,6-bis(trifluoromethyl)benzyl Alcohol typically involves the introduction of fluorine and trifluoromethyl groups onto a benzyl alcohol precursor. One common method is the direct fluorination of the benzyl alcohol using a fluorinating agent such as Selectfluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. For example, the use of continuous flow reactors can enhance the efficiency and yield of the fluorination process. Additionally, the use of catalysts and optimized reaction conditions can further improve the overall production process.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-alpha,6-bis(trifluoromethyl)benzyl Alcohol undergoes various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alcohol group can yield the corresponding aldehyde or carboxylic acid, while reduction can produce the hydrocarbon derivative.
Scientific Research Applications
2-Fluoro-alpha,6-bis(trifluoromethyl)benzyl Alcohol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique chemical properties make it useful in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-Fluoro-alpha,6-bis(trifluoromethyl)benzyl Alcohol exerts its effects involves its interaction with specific molecular targets. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors. This can lead to the modulation of biochemical pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
2-Fluorobenzyl Alcohol: Similar in structure but lacks the trifluoromethyl groups.
6-Trifluoromethylbenzyl Alcohol: Contains only one trifluoromethyl group.
2,6-Difluorobenzyl Alcohol: Contains two fluorine atoms but no trifluoromethyl groups.
Uniqueness
2-Fluoro-alpha,6-bis(trifluoromethyl)benzyl Alcohol is unique due to the presence of both fluorine and trifluoromethyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H5F7O |
|---|---|
Molecular Weight |
262.12 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-[2-fluoro-6-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H5F7O/c10-5-3-1-2-4(8(11,12)13)6(5)7(17)9(14,15)16/h1-3,7,17H |
InChI Key |
FILFVZPFBLACAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(C(F)(F)F)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-1-(10-Carboxydecyl)-4-((3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)quinolin-1-ium bromide](/img/structure/B13714344.png)



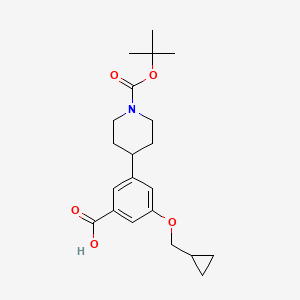
![(1-(Cyclopropylmethyl)-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13714366.png)

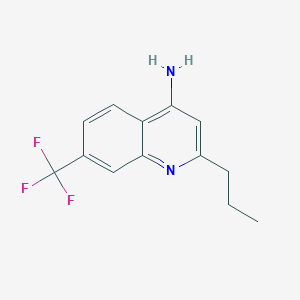
![(Tetrahydro-2-furanyl)methyl 2-[3-[(7-chloro-2-quinoxalinyl)oxy]phenoxy]propanoate](/img/structure/B13714389.png)
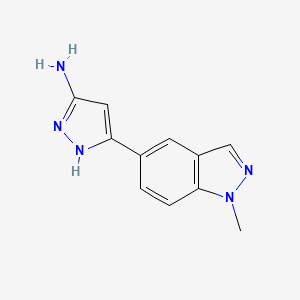
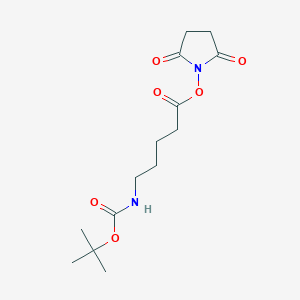
![Ethyl 3'-chloro-4'-sulfamoyl-[1,1'-biphenyl]-3-carboxylate](/img/structure/B13714411.png)
